3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5

Bioanalytical Chemistry LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 (CAS 1246819-60-2) is a pentadeuterated, benzyl-protected chiral intermediate in the synthesis of the centrally acting analgesic tapentadol. With the molecular formula C21H24D5NO2 and a molecular weight of 332.49 Da, this compound carries five deuterium atoms on its ethyl side chain, conferring a +5.03 Da mass shift relative to its non-deuterated analog (C21H29NO2, 327.46 Da).

Molecular Formula C21H29NO2
Molecular Weight 332.5 g/mol
Cat. No. B13450180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5
Molecular FormulaC21H29NO2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O
InChIInChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3/t17-,21-/m1/s1/i1D3,5D2
InChIKeyBYTDRZBEHCAVQA-DVXAAIJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5: Deuterated, Stereochemically Defined Tapentadol Intermediate for LC-MS Quantification and Enantioselective Synthesis


3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 (CAS 1246819-60-2) is a pentadeuterated, benzyl-protected chiral intermediate in the synthesis of the centrally acting analgesic tapentadol . With the molecular formula C21H24D5NO2 and a molecular weight of 332.49 Da, this compound carries five deuterium atoms on its ethyl side chain, conferring a +5.03 Da mass shift relative to its non-deuterated analog (C21H29NO2, 327.46 Da) . It is supplied as a pale yellow oil with isotopic enrichment ≥98 atom % D and is stored at 2–8 °C . The compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalytical methods and as a key intermediate in stereoselective tapentadol manufacturing processes [1].

Why 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 Cannot Be Replaced by Non-Deuterated or Non-Benzylated Tapentadol Intermediates


Substituting 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 with its non-deuterated counterpart (CAS 1004315-82-5) or with tapentadol-d5 lacking the 3'-O-benzyl protection introduces two irreversible analytical and synthetic failures. First, the deuterium label provides the requisite +5 Da mass shift for LC-MS/MS selected reaction monitoring (SRM) without isobaric interference from the natural isotopic envelope of the analyte; non-deuterated analogs co-elute and generate identical precursor and product ions, rendering isotope dilution quantification impossible [1]. Second, the 3'-O-benzyl group is not a passive spectator: patent US 8,791,287 discloses that benzyl substitution on the amino group shifts the keto-enol equilibrium toward the desired enantiomer, yielding a substantial increase in stereoselectivity during the key ketone alkylation step [2]. Removing the benzyl protection or using an unprotected phenolic intermediate would severely compromise both enantiomeric excess and overall process yield in tapentadol manufacturing [3].

Head-to-Head Quantitative Differentiation Evidence for 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 Versus Closest Analogs


Deuterium-Induced +5.03 Da Mass Shift Enables Baseline-Resolved LC-MS/MS Quantification Versus Non-Deuterated Analog

The target compound (C21H24D5NO2, MW 332.4913 Da) exhibits a net mass increase of +5.03 Da over its non-deuterated analog 3'-O-Benzyl-(1R)-hydroxy Tapentadol (C21H29NO2, MW 327.4605 Da), confirmed by ChemSpider structural database entries . A minimum mass shift of +3 Da is widely accepted as necessary to avoid isotopic cross-talk between the analyte's natural [M+1] and [M+2] isotopologues and the deuterated internal standard in SRM transitions [1]. The d5 label provides a margin of safety exceeding this threshold, whereas the commercially available Tapentadol-d3 internal standard (mass shift +3 Da) operates at the lower boundary and is susceptible to cross-signal contribution from the analyte's natural [M+3] isotopologue at higher concentrations [2]. The d5 label also resides on the metabolically stable ethyl side chain, minimizing hydrogen-deuterium exchange during acidic extraction and chromatographic separation [2].

Bioanalytical Chemistry LC-MS/MS Quantification Isotope Dilution Mass Spectrometry

Isotopic Enrichment ≥98 Atom % D Meets Regulatory-Grade Internal Standard Specifications for Validated Bioanalytical Assays

The product specification for 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 includes isotopic enrichment of ≥98 atom % D, as documented by the Macklin supplier certificate . This enrichment level meets the consensus industry recommendation that deuterated internal standards should possess at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation in LC-MS workflows [1]. Sub-98% enrichment, encountered in certain non-certified batches of deuterated tapentadol intermediates, results in residual non-deuterated (d0) species that co-elute with the target analyte and systematically bias quantification low, particularly at the lower limit of quantification (LLOQ) [1]. The batch-specific certificate of analysis further documents both isotopic and chemical purity, enabling compliance with FDA and EMA guidance on incurred sample reanalysis and IS response tracking [2].

Isotopic Purity Method Validation Regulatory Bioanalysis

3'-O-Benzyl Protecting Group Confers High Stereoselectivity in the Key Ketone Alkylation Step Compared to Unprotected or Alternative Protecting-Group Intermediates

Patent US 8,791,287 (Euticals S.p.A.) explicitly teaches that the presence of the benzyl group as a substituent on the amino nitrogen of intermediate (VIII)—the structural class to which 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 belongs—shifts the keto-enol equilibrium toward the desired enantiomer and amplifies the capacity of the pre-existing stereocenter to direct nucleophilic addition at the carbonyl toward the target stereoisomer, yielding a 'considerable increase' in step yield [1]. In a separate publication, Zhang et al. (2012) demonstrated a practical route starting from (E)-3-(3-(benzyloxy)phenyl)acrylic acid that achieved tapentadol in seven steps with 44% overall yield and 99.9% diastereomeric excess (de) at >100 g scale without chromatographic purification [2]. The benzyl-protected intermediate was critical to this outcome; attempts to use unprotected 3-hydroxyphenyl starting materials in analogous conjugate addition-alkylation sequences invariably require chromatographic purification and result in substantially diminished enantioselectivity due to competing chelation of the free phenolate with the organometallic reagent [2].

Stereoselective Synthesis Process Chemistry Tapentadol Manufacturing

LogP Differentiation of 4.06 for the Benzyl-Protected Intermediate Versus 2.87–3.01 for Tapentadol Free Phenol Dictates Distinct Extraction and Chromatographic Behavior

The non-deuterated analog 3'-O-Benzyl-(1R)-hydroxy Tapentadol exhibits a computed LogP of 4.06090 (PSA 32.70 Ų) , approximately 1.0–1.2 log units higher than tapentadol free phenol (LogP 2.87–3.01) . This elevated lipophilicity is a direct consequence of the 3'-O-benzyl ether masking the phenolic hydroxyl, and it carries over to the d5 isotopologue due to the identical carbon skeleton. The practical implication is that the benzyl-protected d5 intermediate partitions preferentially into organic solvents during liquid-liquid extraction (LLE) and exhibits longer reversed-phase retention relative to tapentadol-d5 or tapentadol-d3 internal standards, which bear the free phenol. This differential retention can be exploited to chromatographically resolve the internal standard from early-eluting polar matrix interferences without altering the analyte's extraction recovery [1].

Physicochemical Profiling Sample Preparation Chromatographic Retention

(2S,3R) Stereochemical Configuration Mirrors the Desired (2R,3R) Tapentadol Absolute Stereochemistry at the Carbon Skeleton, Ensuring Intermediate Fidelity

The IUPAC name (2S,3R)-1-(dimethylamino)-3-[3-(benzyloxy)phenyl]-2-methyl-3-pentanol-d5, as specified in the CymitQuimica product entry , defines the absolute configuration at the two chiral centers of the carbon skeleton. Following hydrogenolytic removal of the 3'-O-benzyl protecting group, this (2S,3R) configuration is converted to the (2R,3R) configuration of tapentadol via stereospecific C-O bond cleavage that proceeds with retention of configuration at the benzylic carbon [1]. In contrast, alternative intermediates such as (2R,3S)-configured isomers or racemic mixtures would produce enantiomeric or diastereomeric tapentadol contaminants requiring additional chiral resolution steps, increasing cost and reducing throughput [2]. The stereochemical integrity of the (2S,3R) intermediate is therefore a direct determinant of the final API's enantiomeric purity and pharmacopoeial compliance.

Stereochemistry Chiral Intermediate Enantiomeric Purity

Dual Functionality as Both Synthetic Intermediate and Analytical Internal Standard Eliminates Redundant Procurement of Separate Compounds

3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 uniquely spans two distinct research workflows within a single SKU. As documented by the TRC product description, it serves as an 'Intermediate in the preparation of labelled Tapentadol' , while the deuterium label concurrently qualifies it as a SIL-IS for LC-MS/MS quantification of the non-deuterated intermediate and downstream tapentadol-related species [1]. In contrast, tapentadol-d5 (free phenol) cannot serve as a synthetic intermediate because it lacks the benzyl protecting group required for stereoselective C-C bond formation, and non-deuterated 3'-O-Benzyl-(1R)-hydroxy Tapentadol lacks the mass shift needed for internal standardization [2]. A laboratory requiring both capabilities would otherwise need to purchase, inventory, and characterize two separate compounds, doubling procurement overhead and quality control burden.

Research Efficiency Procurement Optimization Dual-Use Reagent

Recommended Procurement and Application Scenarios for 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5 Based on Quantitative Differentiation Evidence


Validated LC-MS/MS Bioanalytical Method Development for Tapentadol and Its Metabolites in Whole Blood or Urine

This compound is the preferred SIL-IS when developing a fully validated LC-MS/MS assay for tapentadol quantification in clinical or forensic matrices. The +5.03 Da mass shift (Section 3, Evidence Item 1) exceeds the minimum +3 Da requirement, eliminating isotopic cross-talk that compromises tapentadol-d3-based methods at high analyte concentrations. The ≥98 atom % D isotopic enrichment (Section 3, Evidence Item 2) ensures that the d0 carryover does not bias the LLOQ. The higher LogP of the benzyl-protected form (Section 3, Evidence Item 4) enables chromatographic separation from early-eluting polar interferences, a documented challenge in whole blood extracts analyzed by protein precipitation with acetonitrile [1].

Stereoselective Process-Scale Synthesis of Deuterium-Labeled Tapentadol for Metabolite Identification Studies

For pharmaceutical development programs requiring deuterated tapentadol API for ADME and metabolite profiling, this compound serves as the ideal late-stage intermediate. The (2S,3R) configuration (Section 3, Evidence Item 5) ensures that the final hydrogenolysis step yields (2R,3R)-tapentadol-d5 with retention of configuration, while the benzyl protecting group's stereodirecting effect documented in US 8,791,287 (Section 3, Evidence Item 3) provides the mechanistic basis for high diastereomeric excess. The dual functionality (Section 3, Evidence Item 6) means the same batch can be split: one portion converted to API for in vivo studies, the remainder retained as the SIL-IS for bioanalytical support [2].

Forensic Toxicology Reference Standard Procurement for Tapentadol-Related Death Investigation Panels

Forensic laboratories operating under ISO/IEC 17025 accreditation require certified reference materials with documented purity, isotopic enrichment, and chain of custody. This compound's ≥98 atom % D specification (Section 3, Evidence Item 2) and availability through TRC (a subsidiary of LGC Standards) provide the metrological traceability required for accredited methods. The compound's application as both an internal standard and a source for labeled tapentadol metabolite synthesis (Section 3, Evidence Item 6) supports comprehensive forensic panels covering parent drug and multiple metabolites, reducing the number of separate reference standard procurements needed per validated method [1].

Academic Medicinal Chemistry: Synthesis of Novel Tapentadol Analogs with Deuterium Labels for In Vitro Pharmacology

Academic groups exploring structure-activity relationships (SAR) of tapentadol analogs can use this compound as a common starting material for parallel derivatization. The intact (2S,3R) stereochemistry at the carbon skeleton (Section 3, Evidence Item 5) serves as a chiral template, while the 3'-O-benzyl group can be selectively removed (hydrogenolysis) to reveal the free phenol for further functionalization, or retained to probe the contribution of phenol substitution to μ-opioid receptor binding. The d5 label remains through all subsequent synthetic steps, enabling direct LC-MS quantification of each analog without separate deuterated standard synthesis [3].

Quote Request

Request a Quote for 3'-O-Benzyl-(1R)-hydroxy Tapentadol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.